molecular formula C10H8BrNO3 B13942767 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran CAS No. 57543-78-9

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran

Cat. No.: B13942767
CAS No.: 57543-78-9
M. Wt: 270.08 g/mol
InChI Key: BHJDKSKMSZOUGB-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran is a benzopyran derivative characterized by a fused benzene and pyran ring system. Key structural features include a bromine atom at position 6, a methyl group at position 2, and a nitro group at position 2. These substituents confer distinct electronic and steric properties, influencing its reactivity and biological activity. The molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 286.08 g/mol.

Properties

CAS No.

57543-78-9

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-bromo-2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C10H8BrNO3/c1-6-9(12(13)14)5-7-4-8(11)2-3-10(7)15-6/h2-6H,1H3

InChI Key

BHJDKSKMSZOUGB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran typically involves the bromination of 2-methyl-3-nitro-2H-1-benzopyran. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the benzopyran ring structure also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 6-bromo-2-methyl-3-nitro-2H-1-benzopyran with structurally related benzopyran derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activity
6-Bromo-2-methyl-3-nitro-2H-1-benzopyran C₁₀H₈BrNO₃ Br (6), CH₃ (2), NO₂ (3) Methyl enhances steric hindrance; bromine and nitro boost electrophilicity Antimicrobial (predicted)
2H-1-Benzopyran-2-one, 6-bromo-3-nitro- (CAS 88184-80-9) C₉H₄BrNO₄ Br (6), NO₂ (3), ketone (2) Ketone at position 2 increases polarity; bromine stabilizes aromatic ring Enzyme inhibition
6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one C₁₁H₉BrO₂ BrCH₂ (6), CH₃ (4), ketone (2) Bromomethyl enhances reactivity in nucleophilic substitutions Anticancer (in vitro)
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran C₁₆H₁₁ClNO₄ Cl (4-phenyl), OCH₃ (6), NO₂ (3) Methoxy improves solubility; chloro-phenyl modulates lipophilicity Antioxidant

Key Observations:

  • Substituent Position: Bromine at position 6 is common in bioactive benzopyrans, but its pairing with a methyl (position 2) and nitro (position 3) group is unique to the target compound.
  • Electrophilicity: Bromine’s electron-withdrawing nature polarizes the aromatic ring, making the compound more reactive than non-halogenated analogs (e.g., 4-methyl-2H-1-benzopyran-2-one) .
  • Biological Activity : Compared to chlorine-substituted analogs (e.g., 6-chloro derivatives), bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets .

Pharmacokinetic and Physicochemical Properties

Property 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran 6-Fluoro-3-nitro-2H-1-benzopyran-2-one 6-Chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Molecular Weight (g/mol) 286.08 251.12 271.71
LogP (Predicted) 2.8 2.1 3.2
Solubility Low (lipophilic) Moderate Low
Metabolic Stability Moderate (CYP450 substrate) High Low (rapid hepatic clearance)

Key Insights:

  • Lipophilicity : The bromine and methyl groups increase LogP compared to fluoro analogs, suggesting better membrane permeability but lower aqueous solubility .
  • Metabolism: Nitro groups are prone to reduction in vivo, which may limit the compound’s half-life compared to non-nitro derivatives (e.g., 6-bromo-4-methyl-2H-1-benzopyran-2-one) .

Biological Activity

6-Bromo-2-methyl-3-nitro-2H-1-benzopyran is a synthetic compound belonging to the benzopyran class, specifically a derivative of coumarin. The molecular formula for this compound is C10H8BrN1O3, and its structure features a bromine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran exhibits significant anticancer potential. The presence of the nitro group allows for bioreduction, leading to the formation of reactive intermediates capable of interacting with DNA or proteins, which may result in cytotoxic effects against cancer cells. A study highlighted its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as an effective anticancer agent .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran can be attributed to several mechanisms:

  • Reactive Intermediate Formation : The nitro group undergoes bioreduction, generating reactive intermediates that can interact with cellular macromolecules.
  • Halogen Bonding : The bromine atom may enhance binding affinity through halogen bonding interactions, improving the compound's efficacy against biological targets.
  • Enzyme Interaction : Studies indicate that this compound can bind to various enzymes or receptors, modulating their activity and impacting cellular processes .

Structure-Activity Relationship (SAR)

The structural features of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran significantly influence its biological activity. The combination of bromine and nitro groups provides distinct electronic characteristics that enhance its reactivity:

Compound NameStructure FeaturesUnique Properties
6-Bromo-3-nitro-2H-chromen-2-oneContains both bromine and nitro groupsExhibits unique reactivity due to dual substitution
6-Bromo-2H-chromen-2-oneLacks the nitro groupDifferent chemical and biological properties
3-Nitro-2H-chromen-2-oneLacks the bromine atomVaries significantly in reactivity compared to target
6-Chloro-3-nitro-2H-chromen-2-oneContains chlorine instead of bromineOffers different electronic properties

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran on various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)

These studies demonstrated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies have provided insights into how 6-Bromo-2-methyl-3-nitro-2H-1-benzopyran interacts with target proteins. For instance, docking simulations revealed binding at critical sites on tubulin, which is essential for cell division. This interaction leads to disruption of microtubule dynamics, contributing to its anticancer effects .

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